Aluminiumphosphatehydrate

Antacid Efficacy Neutralizing Capacity Fordtran Test

Aluminium phosphate hydrate (CAS 66905-65-5), also designated as aluminium orthophosphate hydrate, is an inorganic aluminium salt existing in several hydration states. It is formally listed under EC number 613-996-2 in the European Chemicals Agency (ECHA) classification and labelling inventory.

Molecular Formula AlH2O5P
Molecular Weight 139.97 g/mol
CAS No. 66905-65-5
Cat. No. B13108307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminiumphosphatehydrate
CAS66905-65-5
Molecular FormulaAlH2O5P
Molecular Weight139.97 g/mol
Structural Identifiers
SMILESO.[O-]P(=O)([O-])[O-].[Al+3]
InChIInChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3
InChIKeyFIQKTHSUXBJBCQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Phosphate Hydrate (CAS 66905-65-5): A Distinct Hydrated Inorganic Salt for Specialized Scientific and Industrial Procurement


Aluminium phosphate hydrate (CAS 66905-65-5), also designated as aluminium orthophosphate hydrate, is an inorganic aluminium salt existing in several hydration states. It is formally listed under EC number 613-996-2 in the European Chemicals Agency (ECHA) classification and labelling inventory [1]. The compound is recognized in the European Pharmacopoeia (PhEur) under the name aluminium phosphate hydrate [2]. Its physicochemical identity, including variable water content, differentiates it from both the anhydrous AlPO₄ form and other synthetic hydrates such as variscite (AlPO₄·2H₂O) and metavariscite, forming the basis for its specialized role in pharmaceutical, vaccine adjuvant, and industrial material applications.

Why Aluminium Phosphate Hydrate (CAS 66905-65-5) Cannot Be Readily Substituted by Generic Aluminium Salts or Anhydrous Analogues


Procurement decisions for aluminium-based materials cannot assume interchangeability between aluminium phosphate hydrate (CAS 66905-65-5) and chemically similar compounds such as aluminium hydroxide, anhydrous aluminium phosphate, or other aluminium phosphate hydrates. The specific hydration state critically governs key performance parameters, including acid-neutralizing capacity, antigen adsorption kinetics, aqueous solubility, and thermal decomposition behavior, which have been quantified in controlled experimental settings. Direct substitution with aluminium hydroxide (Al(OH)₃), for example, leads to a demonstrably different immunological and chemical reactivity profile [1][2]. Similarly, substituting one hydration form of aluminium phosphate for another introduces quantifiable changes in solubility and metastable phase stability that directly impact formulation longevity and material performance [3]. Therefore, the identity of the hydrated phase must be verified and specified to ensure reproducible experimental and industrial outcomes.

Quantitative Differentiation Evidence for Aluminium Phosphate Hydrate (CAS 66905-65-5) Against Key Comparators in Head-to-Head and Cross-Study Assessments


Gastric Acid Neutralizing Capacity: Aluminium Phosphate Hydrate Exhibits pH-Dependent Reactivity Distinct from Aluminium Hydroxide-Based Antacids

In a head-to-head in vitro evaluation using the classical Fordtran test, an aluminium phosphate (AlPO₄)-only preparation demonstrated a neutralizing capacity of 0.18 mmol/mL at the standard pH of 3.0, compared to 4.4 mmol/mL for a preparation composed of Al(OH)₃ with a small fraction of Mg(OH)₂ (p<0.001) [1]. This represents an approximately 24.4-fold lower neutralizing capacity under standard conditions, a difference attributed to the considerably lower pKa of AlPO₄ relative to Al(OH)₃ [2]. The performance gap narrowed at lower gastric pH levels, with the neutralizing capacity ratio between the two formulations falling below 2 at pH 1, 1.5, and 2. This pH-dependent differential reactivity directly informs formulation strategy for conditions where controlled, moderate acid neutralization is preferred over rapid, high-capacity buffering.

Antacid Efficacy Neutralizing Capacity Fordtran Test

Vaccine Adjuvant Antigen Adsorption Kinetics: Aluminium Phosphate Achieves Equilibrium Faster than Aluminium Hydroxide

A direct comparative study on the adsorption of outer membrane vesicles from Salmonella Paratyphi A (OMV-SPA) onto aluminium adjuvants revealed a marked kinetic advantage for aluminium phosphate (AlPO₄) over aluminium hydroxide (Al(OH)₃). AlPO₄ reached the adsorption equilibrium state of 99% antigen adsorption within 30 minutes, whereas Al(OH)₃ achieved 95% adsorption only after 3 hours under identical neutral pH conditions (6.5–7.0) [1]. Both systems followed the Langmuir adsorption model (R² ≥ 0.99), but displayed significantly different adsorptive capacities (qm) and adsorption coefficients (Kd), indicating fundamentally distinct binding mechanisms. This faster equilibration can directly translate to reduced processing time and increased manufacturing throughput in vaccine production.

Vaccine Adjuvant Antigen Adsorption Langmuir Isotherm

Hydrate Phase Stability and Aqueous Solubility: AlPO₄·1.5H₂O is Demonstrably Metastable Compared to the Stable Variscite Dihydrate

A comparative investigation of hydrated aluminium phosphate phases at 22 °C across the pH range 2.4–8.8 established that the 1.5-hydrate form (AlPO₄·1.5H₂O, AlPO₄-H3) is more soluble and thus metastable relative to the more widely known dihydrate mineral variscite (AlPO₄·2H₂O) [1]. The solubility product (log Ksp) of AlPO₄·1.5H₂O was experimentally determined to be −20.46 ± 0.40, with a standard Gibbs free energy of formation (ΔGf⁰) of −1980.5 ± 2.0 kJ mol⁻¹. The material undergoes incongruent dissolution at pH ~3.0, forming amorphous Al(OH)₃ that gradually converts to stable gibbsite over a 30-day period. This quantifies the phase instability inherent to the 1.5-hydrate, confirming it cannot be assumed to behave like the stable variscite dihydrate in aqueous environments.

Metastable Phases Solubility Product Gibbs Free Energy

Innate Immune Activation Profile: Aluminium Phosphate Induces a Quantifiably Different Inflammatory Cascade Compared to Aluminium Hydroxide In Vivo

In a comparative in vivo study, aluminium phosphate (AP) and aluminium hydroxide (AH) adjuvants induced distinct kinetic profiles of innate immune cell recruitment. At 96 hours post-injection, AP induced a significantly higher number of neutrophils and dendritic cells at the injection site relative to AH [1]. In complementary in vitro experiments, AP generated a greater cytotoxic effect, evidenced by quantitatively higher levels of lactate dehydrogenase (LDH) release and IL-1β secretion in LPS-primed human THP-1 macrophages and mouse bone marrow-derived macrophages (BMDMs) compared to AH [1][2]. While both adjuvants depended on the NLRP3 inflammasome for IL-1β production, the magnitude of response consistently differed in favor of AP. These findings indicate that the choice of aluminium salt directly modulates the innate immune cascade, with potential implications for tailoring vaccine formulations.

Innate Immunity Vaccine Adjuvant Cellular Recruitment

Thermal Dehydration Kinetics: The Di-hydrate Form of Aluminium Phosphate (AlPO₄·2H₂O) Provides a Reproducible Activation Energy for Controlled Decomposition Processes

Thermogravimetric analysis (TGA) of synthetic AlPO₄·2H₂O reveals a two-step dehydration process occurring between 80 °C and 150 °C, characteristic of this specific hydrate [1]. The activation energy (Ea) for the second dehydration step was calculated using the Kissinger method to be 69.68 kJ mol⁻¹, with an Avrami exponent value of 1.49. In contrast, aluminium phosphate monohydrate (AlPO₄·H₂O-H4) decomposes in a single-step process with distinct kinetic parameters [2]. This quantifiable kinetic signature is directly linked to the hydration stoichiometry and crystal structure, meaning that the thermal processing window is hydrate-specific and cannot be generalized across different aluminium phosphate products.

Thermal Analysis Dehydration Kinetics Activation Energy

Optimized Application Scenarios for Aluminium Phosphate Hydrate (CAS 66905-65-5) Based on Quantitative Differentiation Evidence


Controlled Acid Neutralization in Gastrointestinal Therapies

The 24.4-fold lower in vitro neutralizing capacity of AlPO₄ hydrate relative to Al(OH)₃/Mg(OH)₂ at pH 3.0, narrowing to below a 2-fold difference at gastric pH 1–2, positions aluminium phosphate hydrate as the material of choice for antacid formulations where rapid, high-capacity neutralization is undesirable. This scenario is supported by the direct comparison of neutralizing capacities (0.18 mmol/mL vs. 4.4 mmol/mL, p<0.001) reported by Schürer-Maly et al. [1]. Formulators seeking sustained, moderate acid buffering without the risk of acid rebound should prioritize this hydrate.

Rapid Vaccine Formulation Requiring Fast Antigen Adsorption

For vaccine manufacturing processes where antigen adsorption time is a critical bottleneck, aluminium phosphate hydrate's ability to reach 99% adsorption equilibrium within 30 minutes—compared to 3 hours for aluminium hydroxide—provides a clear process advantage. This evidence, derived from the outer membrane vesicle adsorption study by Hernández Cedeño et al. [2], supports its selection in high-throughput vaccine production lines and just-in-time formulation protocols.

Metastable Hydrate Systems for Temporary Cements and Sacrificial Binders

The experimentally verified metastability of AlPO₄·1.5H₂O (log Ksp = −20.46 ± 0.40; ΔGf⁰ = −1980.5 ± 2.0 kJ mol⁻¹) compared to the more stable variscite dihydrate, as characterized in Environmental Technology [3], nominates this specific hydration state for applications requiring controlled solubility. Temporary dental cements and sacrificial refractory binders that must dissolve or weaken over a predictable timeframe benefit from the quantifiably higher solubility and incongruent dissolution behavior of this phase.

Robust Immune Activation for Poorly Immunogenic Vaccine Antigens

When the objective is to maximize early innate immune stimulation, aluminium phosphate hydrate adjuvant outperforms aluminium hydroxide by inducing greater neutrophil and dendritic cell recruitment at the injection site 96 hours post-administration, and significantly higher LDH release and IL-1β secretion from antigen-presenting cells in vitro, as shown by Castillo Perez et al. [4] and Scientific Reports [5]. This enhanced inflammatory profile supports its use as an adjuvant for recombinant protein or polysaccharide conjugate vaccines where strong local immune activation is required.

Quote Request

Request a Quote for Aluminiumphosphatehydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.